4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

Description

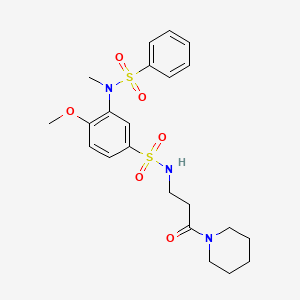

The compound 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy group at position 4 and an N-methylphenylsulfonamido group at position 3 on the benzene ring. The sulfonamide nitrogen is further substituted with a 3-oxo-3-(piperidin-1-yl)propyl chain.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S2/c1-24(33(29,30)18-9-5-3-6-10-18)20-17-19(11-12-21(20)31-2)32(27,28)23-14-13-22(26)25-15-7-4-8-16-25/h3,5-6,9-12,17,23H,4,7-8,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWLOGUHALMIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)N2CCCCC2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide , with CAS number 881936-16-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₉N₃O₆S₂

- Molecular Weight : 495.6 g/mol

- Structural Characteristics : The compound features a methoxy group, a piperidine moiety, and sulfonamide functionalities, which are often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

In Vitro Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

-

Findings :

- The compound exhibited moderate to strong antiproliferative activity across these cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

- For instance, related compounds in similar studies showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cells, comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind competitively to the colchicine site on tubulin, disrupting microtubule polymerization, a critical process for cell division .

- STAT3 Inhibition : Some derivatives targeting the STAT3 pathway have demonstrated dual inhibition of both STAT3 phosphorylation and tubulin polymerization, enhancing their anticancer efficacy .

Case Studies and Research Findings

- Study on Related Compounds :

- Radical Scavenging Activity :

Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Antidiabetic Research

4-(3-(4-Bromophenyl)-3-Oxo-1-Arylpropylamino)-N-(5-Methylisoxazol-3-Yl)Benzenesulfonamide ()

- Key Features: Beta-amino ketone backbone, sulfamethoxazole moiety, and bromophenyl substituent.

- Biological Activity :

- Comparison to Target: Both compounds share sulfonamide groups, but the target lacks the isoxazole and bromophenyl motifs. The piperidine substituent in the target may enhance solubility or target specificity compared to the beta-amino ketone in .

Piperidine-Containing Sulfonamides

N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl)-4-(Piperidin-1-Ylsulfonyl)Benzamide ()

- Key Features: Piperidin-1-ylsulfonyl group, methoxyphenyl-substituted pyridazinone ring.

- Molecular Weight : 496.6 g/mol (C25H28N4O5S).

- Comparison to Target: Both compounds incorporate piperidine and sulfonamide groups. However, the pyridazinone ring in contrasts with the target’s 3-oxo-propyl-piperidine chain. The shared methoxy group may influence electronic effects or metabolic stability .

Chromen-Pyrazolo Hybrid Sulfonamide ()

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide

- Key Features : Chromen-4-one core, pyrazolo[3,4-d]pyrimidine, and dual fluoro substituents.

- Molecular Weight : 589.1 g/mol (M+1).

- Comparison to Target : While both are sulfonamides, the chromen-pyrazolo scaffold in introduces distinct steric and electronic properties. The target’s simpler aromatic system may favor synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.